

A Comparative Guide to Bioequivalence of Dapagliflozin Propanediol Hydrate Formulations

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol hydrate	
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This guide provides an objective comparison of the bioequivalence of different formulations of **dapagliflozin propanediol hydrate**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The following sections present key pharmacokinetic and in vitro dissolution data from publicly available studies, offering insights into the performance of test formulations against the reference product, Forxiga® (AstraZeneca).

Pharmacokinetic Bioequivalence

Bioequivalence studies are crucial for ensuring that generic or alternative formulations of a drug are therapeutically equivalent to the innovator product. These studies typically compare key pharmacokinetic (PK) parameters to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient are comparable.

A study comparing a generic 10 mg dapagliflozin immediate-release tablet (Sun Pharmaceutical Industries) with the reference product Farxiga® in healthy adult Caucasian subjects under fed conditions demonstrated bioequivalence.[1] The 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), were within the standard acceptance range of 80.00% to 125.00%.[1]

Similarly, the European Medicines Agency's public assessment report for Dapagliflozin Macleods confirmed its bioequivalence with Forxiga®, with the 90% confidence intervals for



AUC and Cmax falling within the accepted range.[2]

Another study evaluated a novel dapagliflozin cocrystal formulation and found it to be bioequivalent to a 10 mg Forxiga® tablet in human volunteers.[3]

The following table summarizes the key pharmacokinetic parameters from a comparative study.

Table 1: Pharmacokinetic Parameters of Dapagliflozin Formulations (10 mg) Under Fed Conditions

Parameter	Test Formulation (Generic)	Reference Formulation (Farxiga®)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	134.34	137.81	97.48% (88.34% - 107.57%)
AUC0-t (ng·h/mL)	1148.2	1184.7	96.92% (92.41% - 101.65%)
AUC0-inf (ng·h/mL)	1177.3	1213.9	97.00% (92.51% - 101.71%)

Data sourced from a study comparing a generic dapagliflozin tablet to Farxiga®.[1]

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure and can be indicative of in vivo performance. Comparative dissolution profiles are essential for demonstrating similarity between different formulations.

A study developing and validating a dissolution method for commercial dapagliflozin tablets found that over 85% of the drug dissolved within 15 minutes in simulated gastric fluid (pH 1.2) using a paddle apparatus at 50 rpm.[4] Another study comparing a dapagliflozin cocrystal tablet to Forxiga® showed pharmaceutically equivalent dissolution profiles in four different media.[3]

The table below presents comparative dissolution data for a test dapagliflozin cocrystal formulation and the reference product, Forxiga®.



Table 2: Comparative In Vitro Dissolution Profiles of Dapagliflozin Formulations (10 mg)

Dissolution Medium	Time (min)	Test Formulation (% Dissolved)	Reference Formulation (Forxiga®) (% Dissolved)
pH 1.2	5	85.2	88.5
10	95.1	96.2	_
15	98.3	99.1	_
pH 4.0	5	82.4	85.1
10	93.7	94.8	_
15	97.6	98.5	_
рН 6.8	5	80.1	83.2
10	91.5	93.1	_
15	96.4	97.8	
Water	5	78.9	81.7
10	90.2	92.3	
15	95.8	97.1	

Data adapted from a study comparing a dapagliflozin cocrystal formulation to Forxiga®.[3]

Experimental Protocols Bioequivalence Study Design

The standard design for a dapagliflozin bioequivalence study, as recommended by the U.S. Food and Drug Administration (FDA), is a single-dose, two-treatment, two-period crossover in vivo study.[5]

Study Type: Fasting[5]



- Design: Single-dose, two-treatment, two-period crossover[5]
- Strength: 10 mg[5]
- Subjects: Healthy male and non-pregnant, non-lactating female subjects[5]
- Washout Period: A sufficient washout period, typically 7 days, is maintained between the two treatment periods.[1]
- Blood Sampling: Blood samples are collected at predefined time points post-dose to determine the plasma concentration of dapagliflozin.[1]
- Analyte to Measure: Dapagliflozin in plasma[5]
- Bioequivalence Criteria: The 90% confidence interval for the geometric mean ratio of Cmax and AUC for the test versus reference product should be within 80% to 125%.[2][6]

In Vitro Dissolution Testing Protocol

A commonly used and validated method for the dissolution testing of dapagliflozin tablets is as follows:

- Apparatus: USP Apparatus II (Paddle)[7]
- Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2)[7]
- Rotation Speed: 50 rpm[4][7]
- Temperature: 37 ± 0.5 °C[7]
- Sampling Times: Samples are withdrawn at various time points (e.g., 5, 10, 15, 20, 30 minutes) to generate a dissolution profile.[4]
- Quantification: The amount of dissolved dapagliflozin is typically determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Analytical Method: LC-MS/MS



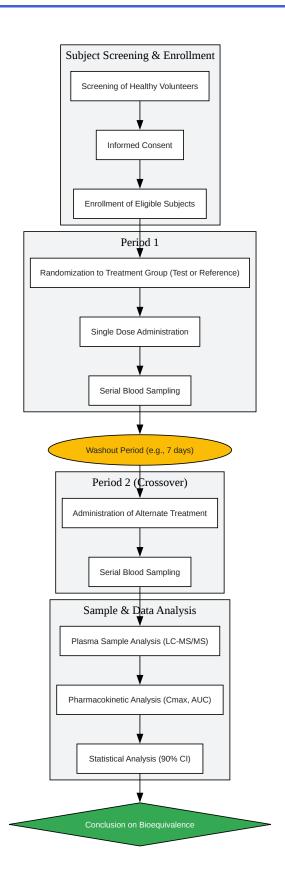
The quantification of dapagliflozin in plasma samples is most accurately performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

- Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction.
- Chromatographic Separation: Separation is achieved on a C18 reverse-phase column.
- Detection: Mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for dapagliflozin formulations.





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Caption: Workflow of a typical crossover bioequivalence study.



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